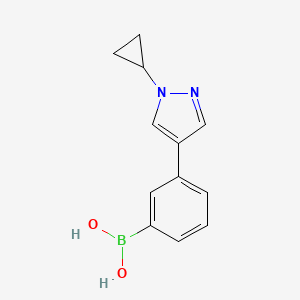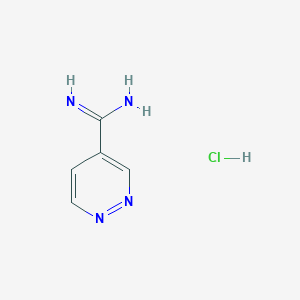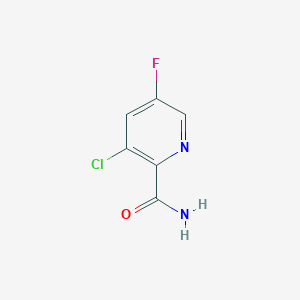
1-(5-Fluoro-2-methoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-methoxyphenyl)guanidine is a chemical compound with the molecular formula C8H10FN3O. It is a derivative of guanidine, a functional group that is prevalent in many natural products, pharmaceuticals, and biochemical processes. The presence of the fluorine and methoxy groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of isocyanides and amines via N-phthaloyl-guanidines, which provides a straightforward and efficient access to diverse guanidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Fluoro-2-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-methoxyphenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in biochemical studies to investigate the role of guanidine derivatives in biological processes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group can enhance the release of acetylcholine following a nerve impulse, and it may also slow the rates of depolarization and repolarization of muscle cell membranes . These interactions contribute to its effects in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Fluoro-2-methylphenyl)guanidine: Similar in structure but with a methyl group instead of a methoxy group.
1-(5-Fluoro-2-methoxybenzyl)guanidine: Contains a benzyl group instead of a phenyl group.
Uniqueness
1-(5-Fluoro-2-methoxyphenyl)guanidine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other guanidine derivatives. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H10FN3O |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
2-(5-fluoro-2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3O/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI-Schlüssel |
CWMZRUONLWQGRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


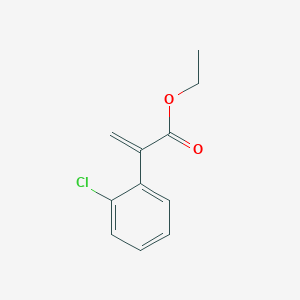
![Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate](/img/structure/B13676985.png)
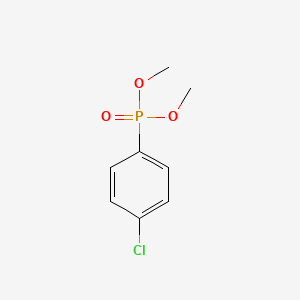
![7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677000.png)
![1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13677010.png)
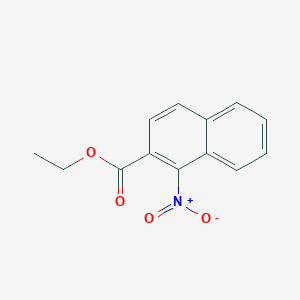
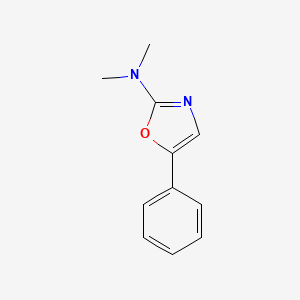

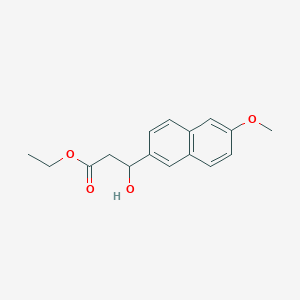

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylic acid hydrochloride](/img/structure/B13677048.png)
